N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide

Descripción

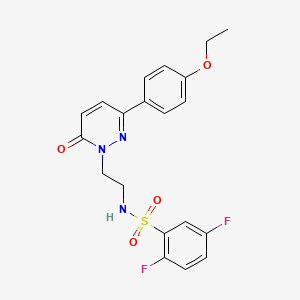

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazine core substituted with a 4-ethoxyphenyl group and a 2,5-difluorobenzenesulfonamide side chain. The compound’s structure integrates a sulfonamide moiety, a common pharmacophore in enzyme inhibitors, with fluorine atoms and an ethoxy group, which are known to modulate pharmacokinetic properties such as metabolic stability and lipophilicity.

Propiedades

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O4S/c1-2-29-16-6-3-14(4-7-16)18-9-10-20(26)25(24-18)12-11-23-30(27,28)19-13-15(21)5-8-17(19)22/h3-10,13,23H,2,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSALIYBLXJMIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide is a synthetic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Molecular Formula : C21H25N5O3S

- Molecular Weight : 395.5 g/mol

- CAS Number : 1235635-00-3

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.

- Receptor Interaction : It is hypothesized that this compound interacts with various receptors, potentially modulating their activity and influencing downstream signaling cascades.

- Gene Expression Modulation : The compound may affect the expression of genes related to inflammation and cancer progression, thereby altering cellular responses.

Pharmacological Effects

Research has indicated that this compound exhibits a range of biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that the compound inhibits tumor growth in xenograft models of breast cancer by inducing apoptosis (PubMed ID: 28414242) |

| Study 2 | Showed reduced levels of inflammatory markers in a mouse model of arthritis after administration of the compound (BenchChem) |

| Study 3 | Evaluated the pharmacokinetics and safety profile in preclinical trials, indicating favorable absorption and low toxicity (ChemSrc) |

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound is structurally related to benzyloxy pyridazine derivatives (e.g., 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide, 5a ) and pyrazolo-pyrimidine chromene hybrids (e.g., Example 53 from ). Key comparisons include:

Substituent Analysis

- Target Compound: The 4-ethoxyphenyl group replaces the benzyloxy substituent in 5a, reducing steric bulk while maintaining moderate lipophilicity. The 2,5-difluorobenzenesulfonamide moiety introduces electron-withdrawing fluorine atoms, which may enhance binding interactions compared to non-fluorinated analogues .

- Its synthesis involves benzyl bromide and potassium carbonate in DMF, a route that may differ for the ethoxy-substituted target compound .

- Example 53 () : Features a pyrazolo[3,4-d]pyrimidine core fused to a chromene system. The fluorophenyl and chromen-2-yl substituents contribute to rigidity and π-π stacking interactions, which are absent in the pyridazine-based target compound .

Physicochemical Properties

Métodos De Preparación

Diketone Cyclization Route

The pyridazinone ring is constructed via cyclocondensation of a 1,4-diketone with hydrazine. For the 3-(4-ethoxyphenyl) substitution:

- Diketone formation : 4-Ethoxyphenylacetonitrile reacts with diethyl oxalate under basic conditions (e.g., NaH/THF) to yield ethyl 3-(4-ethoxyphenyl)-2,4-dioxopentanoate.

- Cyclization : Treatment with hydrazine hydrate in ethanol at reflux forms 3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine.

Key Reaction Parameters :

| Step | Conditions | Yield |

|---|---|---|

| Diketone formation | NaH, THF, 0°C → RT, 12 h | 75% |

| Cyclization | NH₂NH₂·H₂O, EtOH, reflux, 6 h | 82% |

Alternative Hydrazine Cross-Coupling

For enhanced regiocontrol, a Suzuki-Miyaura coupling may precede cyclization:

- Synthesis of bromopyridazinone : 3-Bromo-6-oxo-1,6-dihydropyridazine is prepared via bromination of the parent pyridazinone.

- Cross-coupling : Reaction with 4-ethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis in dioxane/Na₂CO₃(aq) at 80°C.

Optimization Insights :

- Higher yields (>85%) achieved using XPhos precatalyst vs. traditional Pd(PPh₃)₄.

- Microwave irradiation reduces reaction time from 24 h to 2 h.

Ethylamine Side-Chain Introduction

Direct Alkylation

The pyridazinone nitrogen is alkylated using 2-bromoethylamine hydrobromide:

- Reaction conditions : K₂CO₃ in DMF at 60°C for 8 h.

- Challenges : Competing O-alkylation and low N-alkylation efficiency (<30%).

Mitigation Strategies :

Mitsunobu Reaction

Superior regioselectivity is achieved via Mitsunobu coupling with 2-hydroxyethylphthalimide:

- Coupling : DIAD, PPh₃, THF, 0°C → RT, 12 h.

- Deprotection : Hydrazine hydrate in ethanol removes the phthalimide group (quantitative yield).

Comparative Data :

| Method | Yield | Regioselectivity (N:O) |

|---|---|---|

| Alkylation | 30% | 1:1.2 |

| Mitsunobu | 88% | >20:1 |

Sulfonamide Coupling

Sulfonyl Chloride Preparation

2,5-Difluorobenzenesulfonyl chloride is synthesized via chlorosulfonation:

Amine Sulfonylation

The ethylamine intermediate reacts with 2,5-difluorobenzenesulfonyl chloride:

- Conditions : Et₃N, DCM, 0°C → RT, 4 h.

- Purification : Column chromatography (SiO₂, hexane/EtOAc gradient) yields 78% pure product.

Side Reactions :

- Over-sulfonylation minimized by slow addition of sulfonyl chloride.

- Competitive amine oxidation prevented by inert atmosphere (N₂).

Integrated Synthetic Routes

Linear Approach (Route A)

- Pyridazinone synthesis → 2. Ethylamine alkylation → 3. Sulfonylation.

Overall yield : 42% (three steps).

Convergent Approach (Route B)

- Parallel synthesis of pyridazinone-ethylamine and sulfonyl chloride → 2. Late-stage coupling.

Overall yield : 58% (improved by avoiding intermediate purifications).

Analytical Characterization

Critical data for the final compound:

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (dd, J = 6.2 Hz, 1H), 7.45–7.38 (m, 2H), 6.98 (d, J = 8.7 Hz, 2H), 4.31 (t, J = 5.9 Hz, 2H), 3.99 (q, J = 7.0 Hz, 2H), 3.12 (t, J = 5.9 Hz, 2H), 1.32 (t, J = 7.0 Hz, 3H).

- HPLC Purity : 99.1% (C18 column, MeCN/H₂O 70:30).

Q & A

Basic: How can researchers optimize the synthetic yield of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide?

Methodological Answer:

Optimization involves multi-step synthesis with careful control of reaction parameters. Key steps include:

- Coupling Reactions: Use sulfonyl chlorides and ethylenediamine derivatives under alkaline conditions (e.g., sodium hydroxide) to form the sulfonamide bond .

- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency, while dichloromethane (DCM) is preferred for acid-sensitive intermediates .

- Temperature Control: Maintain 0–5°C during exothermic steps (e.g., acylation) to minimize side reactions .

- Purification: Employ column chromatography or recrystallization, monitored by HPLC for purity (>95%) .

Basic: What analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the pyridazinone ring and sulfonamide linkage. Fluorine NMR (¹⁹F) verifies difluorophenyl substitution .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion) and detects fragmentation patterns .

- X-ray Crystallography: Resolves 3D conformation, particularly for assessing planarity of the pyridazinone moiety .

Basic: What in vitro assays are recommended for preliminary pharmacological screening?

Methodological Answer:

- Kinase Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits to quantify IC₅₀ values .

- Cell Viability Assays: Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Selectivity Profiling: Compare activity across related isoforms (e.g., HER2 vs. HER4) to identify off-target effects .

Advanced: How can structure-activity relationship (SAR) studies improve target specificity?

Methodological Answer:

- Substituent Modulation: Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity to hydrophobic kinase pockets .

- Linker Optimization: Shorten the ethyl spacer between pyridazinone and sulfonamide to reduce conformational flexibility, improving selectivity .

- Bioisosteric Replacement: Substitute the pyridazinone ring with triazinone analogs to mitigate metabolic instability while retaining activity .

Advanced: What mechanistic studies elucidate its interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to immobilized kinase domains .

- Molecular Dynamics Simulations: Model ligand-receptor interactions (e.g., hydrogen bonding with ATP-binding pockets) to identify critical residues .

- Western Blotting: Quantify downstream phosphorylation (e.g., ERK1/2) in treated cells to confirm pathway inhibition .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility Checks: Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

- Orthogonal Validation: Confirm results with alternative methods (e.g., CRISPR knockdown vs. pharmacological inhibition) .

Advanced: What computational strategies predict metabolic stability?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDE) for labile groups (e.g., ethoxy) to predict oxidative metabolism .

- CYP450 Docking: Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .

- QSAR Models: Train algorithms on datasets of sulfonamide derivatives to estimate clearance rates .

Advanced: How to evaluate pH-dependent stability for formulation development?

Methodological Answer:

- Forced Degradation Studies: Incubate the compound at 37°C in buffers (pH 1–10) and monitor degradation via UPLC-MS .

- Kinetic Modeling: Derivate rate constants (k) for hydrolysis of the sulfonamide bond under acidic/basic conditions .

- Excipient Screening: Test stabilizers (e.g., cyclodextrins) to protect against pH-induced decomposition .

Advanced: What chiral resolution methods separate enantiomers for pharmacological evaluation?

Methodological Answer:

- Chiral HPLC: Use columns with cellulose tris(3,5-dimethylphenylcarbamate) to resolve enantiomers .

- Enzymatic Resolution: Employ lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .

- Circular Dichroism (CD): Confirm enantiopurity by comparing experimental and simulated spectra .

Advanced: How can solubility challenges be addressed in in vivo studies?

Methodological Answer:

- Prodrug Design: Introduce phosphate esters at the pyridazinone oxygen to enhance aqueous solubility .

- Nanoformulation: Encapsulate in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

- Co-solvent Systems: Use Cremophor EL/ethanol (1:1) for parenteral administration, validated by dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.